REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].Br[CH2:10][CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15]>>[CH3:10][C:11]([CH2:12][CH3:13])=[CH:2][CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].[CH3:2][C:3]([CH2:4][CH3:5])=[CH:10][CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15]
|
Name
|
ethylene ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCCC(C)=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC(CC)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |